molecular formula C13H16N4O2 B8109156 N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide

N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide

Cat. No.: B8109156
M. Wt: 260.29 g/mol
InChI Key: IFJWHCJSZJOSMG-UHFFFAOYSA-N
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Description

This compound belongs to the 1-oxa-2,7-diazaspiro[4.5]dec-2-ene family, characterized by a spirocyclic framework combining a dihydroisoxazole ring and a piperidone ring. The pyridin-3-yl substituent at the carboxamide position distinguishes it from related derivatives.

Properties

IUPAC Name

N-pyridin-3-yl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-12(16-10-3-1-5-14-8-10)11-7-13(19-17-11)4-2-6-15-9-13/h1,3,5,8,15H,2,4,6-7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJWHCJSZJOSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=NO2)C(=O)NC3=CN=CC=C3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Bulky aryl groups (e.g., 4-chlorophenyl) introduce steric hindrance, influencing conformational flexibility and intermolecular interactions.
  • Conformational Dynamics : The piperidone ring in 3-(4-chlorophenyl)-7-methyl-4-(4-methylphenyl)-derivative adopts a chair conformation, while the dihydroisoxazole ring exhibits an envelope-like puckering . Similar behavior is expected in the target compound.
  • Solubility and Stability : Ester derivatives (e.g., methyl carboxylate) and Boc-protected analogs improve solubility or stability for synthetic intermediates .
2.3 Crystallographic and Stereochemical Insights
  • Crystal Packing : The 3-(4-chlorophenyl) derivative crystallizes in an orthorhombic system (P2₁2₁2₁) with van der Waals interactions stabilizing the lattice . The target compound’s pyridin-3-yl group may promote distinct packing motifs.

Biological Activity

N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide, also known by its CAS number 1422068-19-6, is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2, with a molecular weight of 260.29 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC13H16N4O2
Molecular Weight260.29 g/mol
CAS Number1422068-19-6

Biological Activity

Research has indicated that this compound exhibits promising biological activities, particularly in the context of kinase inhibition.

The compound primarily acts as an inhibitor of receptor interaction protein kinase 1 (RIPK1), which is crucial in the regulation of necroptosis—a form of programmed cell death. By inhibiting RIPK1, this compound may prevent unnecessary cell death in inflammatory conditions, thus offering therapeutic potential in treating diseases characterized by excessive necroptosis.

Research Findings

A series of studies have been conducted to evaluate the biological efficacy of this compound:

  • Kinase Inhibition : In vitro studies have demonstrated that this compound effectively inhibits RIPK1 activity, leading to reduced necroptotic cell death in various cell lines .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in animal models, suggesting its utility in treating inflammatory diseases .
  • Antimicrobial Activity : Although primarily studied for its kinase inhibition properties, preliminary investigations suggest that derivatives of this compound may possess antibacterial activity against certain Gram-positive bacteria .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

  • In Vivo Efficacy : In a mouse model of inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups .
  • Combination Therapy : Studies combining this compound with other anti-inflammatory agents have shown enhanced efficacy in reducing inflammation and promoting cell survival .

Comparative Analysis

When compared to similar compounds with spirocyclic structures:

CompoundMechanism of ActionBiological Activity
N-(Pyridin-3-yl)-1-oxa-2,7-diazaspiro[4.5]decRIPK1 InhibitionAnti-inflammatory
8-Benzoyl-3-benzyl-triazaspiro[4.5]decaneSimilar kinase inhibitionPotentially anti-cancer
3,4,5-Trisubstituted pyridine derivativesVarious targetsAntimicrobial

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